Sulbentine
Description
Historical Context of Sulbentine Discovery and Initial Characterization
While the exact date and specifics of this compound's initial discovery are not extensively detailed in the provided search results, its characterization includes its molecular formula (C₁₇H₁₈N₂S₂) and molecular weight (314.46 g/mol ). wikipedia.orgdrugbank.comrsc.orgchemspider.com Its chemical structure, 3,5-bis(phenylmethyl)-1,3,5-thiadiazinane-2-thione, has been established. chemspider.comiiab.me Early research likely focused on identifying its basic chemical properties and potential biological activities, leading to its classification as an antifungal agent. wikipedia.orgmedchemexpress.comchemsrc.com Studies in the late 1980s evaluated its fungicidal action in vitro and in skin models, considering the influence of penetration kinetics. wikipedia.orgmedchemexpress.comchemsrc.com
Evolution of Research Perspectives on this compound
Research perspectives on this compound have evolved alongside broader advancements in medicinal chemistry and drug discovery. Initially investigated for its direct antifungal activity, later research has placed this compound within the context of dithiocarbamate (B8719985) chemistry, exploring the potential of this scaffold for various biological activities. researchgate.netresearchgate.net The dithiocarbamate functional group is present in several marketed drugs with diverse activities. researchgate.netresearchgate.net This suggests an evolution from viewing this compound solely as a specific antifungal compound to considering its core structure as a potential pharmacophore for designing new molecules with a range of therapeutic potentials. researchgate.netresearchgate.net Furthermore, studies have compared the antifungal activity of this compound to that of newly synthesized tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives, indicating ongoing efforts to develop more potent or effective compounds based on this structural class. lew.ro Research has also touched upon the photostability of this compound, noting that light exposure can lead to the formation of benzylisothiocyanate. researchgate.net
Current State of this compound Research and Knowledge Gaps
Current research on this compound appears to involve its inclusion in compound libraries for screening against various biological targets, such as Schistosoma mansoni. nih.gov This indicates an ongoing interest in identifying potential new applications for existing compounds like this compound through drug repurposing efforts. nih.gov
Despite its established antifungal classification and some historical research, the publicly available information highlights certain knowledge gaps. Detailed information regarding the specifics of its discovery and comprehensive historical research data are not readily accessible in the provided results. While its antifungal activity is mentioned, detailed mechanisms of action beyond its classification are not extensively elaborated upon. The evolution of research perspectives suggests a shift towards exploring related chemical structures, potentially indicating limitations or areas for improvement with this compound itself. Further research could focus on a more in-depth understanding of its precise molecular targets, metabolic fate, and potential for structural modification to enhance efficacy or broaden its spectrum of activity.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈N₂S₂ | wikipedia.orgdrugbank.comrsc.orgchemspider.comnih.govdrugcentral.orgchemsrc.comwikidata.org |
| Molecular Weight | 314.46 - 314.49 g/mol | wikipedia.orgdrugbank.comrsc.orgchemspider.comdrugcentral.orgchemsrc.comambeed.com |
| PubChem CID | 67686 | wikipedia.orgnih.goviiab.mewikidata.orgcenmed.com |
| CAS Number | 350-12-9 | drugbank.comchemspider.comiiab.mechemsrc.comcenmed.com |
| ChemSpider ID | 61005 | wikipedia.orgdrugbank.comchemspider.comiiab.mewikidata.org |
| IUPAC Name | 3,5-bis(phenylmethyl)-1,3,5-thiadiazinane-2-thione | drugbank.comchemspider.comiiab.me |
| Canonical SMILES | C1N(CSC(=S)N1CC2=CC=CC=C2)CC3=CC=CC=C3 | drugbank.comwikidata.orgcenmed.com |
| InChI Key | QFVAWNPSRQWSDU-UHFFFAOYSA-N | wikipedia.orgdrugbank.comchemspider.comiiab.mewikidata.org |
Antifungal Activity Data (Example from comparative study)
| Compound | MIC against Candida parapsilosis ATCC 90018 | Source |
| This compound | 125 µg/mL | lew.ro |
| Compound 1 (3-phenylethyl-5-(4-carboxycyclohexyl-methyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione) | 7.8 µg/mL | lew.ro |
| Compound 2 (3-octyl-5-(4-carboxycyclohexyl-methyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione) | 7.8 µg/mL | lew.ro |
| Compound 3 (3-cyclopropyl-5-(4-carboxycyclohexyl-methyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione) | 7.8 µg/mL | lew.ro |
| Compound 4 (3-(4-methoxybenzyl)-5-(4-carboxycyclohexyl-methyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione) | 7.8 µg/mL | lew.ro |
| Compound 5 (3-phenyl-5-(4-carboxycyclohexyl-methyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione) | 31.25 µg/mL | lew.ro |
Note: The interactive nature of the tables is simulated in this text output.
Detailed Research Findings
Research has demonstrated that this compound possesses fungistatic and fungicidal activities. medchemexpress.com Studies evaluating its efficacy in vitro and in skin models have been conducted. wikipedia.orgmedchemexpress.com Comparative studies with newly synthesized derivatives of the tetrahydro-2H-1,3,5-thiadiazine-2-thione scaffold have shown that some of these novel compounds exhibit more potent antifungal activity against certain fungal strains, such as Candida parapsilosis, than this compound. lew.ro For instance, compounds 1-4 in one study showed significantly lower Minimum Inhibitory Concentrations (MICs) against Candida parapsilosis compared to this compound. lew.ro This suggests that structural modifications to the this compound core can influence antifungal potency. Furthermore, this compound has been included in screens of FDA-approved compounds to identify activity against parasites like Schistosoma mansoni, indicating its consideration in drug repurposing initiatives. nih.gov The photostability of this compound has also been investigated, revealing that it can undergo photodegradation to form benzylisothiocyanate upon light exposure. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibenzyl-1,3,5-thiadiazinane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S2/c20-17-19(12-16-9-5-2-6-10-16)13-18(14-21-17)11-15-7-3-1-4-8-15/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVAWNPSRQWSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CSC(=S)N1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046257 | |
| Record name | Sulbentine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-12-9 | |
| Record name | Sulbentine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulbentine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350129 | |
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| Record name | Sulbentine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13671 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Sulbentine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150555 | |
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| Record name | Sulbentine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulbentine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SULBENTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0NR12WK9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Sulbentine and Its Derivatives
Early Synthetic Routes and Their Limitations
Early methods for synthesizing Sulbentine and similar thiadiazine-2-thione derivatives typically involved multi-step reactions. These routes often had limitations in terms of efficiency, yield, or the use of hazardous reagents and solvents.
Reaction of dithiocarbamic acid salts with formaldehyde (B43269) and tranexamic acid
One described synthetic route for thiadiazine-2-thione derivatives, including this compound, involves the reaction of dithiocarbamic acid salts, prepared from primary amines, with formaldehyde and tranexamic acid. lew.ro In a typical procedure for synthesizing 3-substituted-5-(4-carboxycyclohexyl-methyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives, carbon disulfide is added to a stirred mixture of a primary amine and potassium hydroxide. lew.ro This mixture is stirred to form the dithiocarbamic acid salt. lew.ro Subsequently, formaldehyde solution is added. lew.ro After further stirring, an oily residue may be removed by filtration. lew.ro The resulting filtrate is then added dropwise to a stirred suspension of tranexamic acid in a pH 7.8 phosphate (B84403) buffer. lew.ro The mixture is stirred and then left overnight. lew.ro The product is typically isolated through extraction, acidification, filtration, washing, and crystallization. lew.ro While this method can yield the desired thiadiazine-2-thione ring system, the multi-step nature and the conditions involved represent an earlier approach to this class of compounds.
Role of benzylamine (B48309) as a raw material in synthesis
Benzylamine (phenylmethanamine) is a primary amine that serves as a common precursor and important intermediate in organic synthesis, including the production of pharmaceuticals and other chemicals. ebi.ac.ukchemicalbook.comwikipedia.org It can be produced by the reaction of benzyl (B1604629) chloride and ammonia, reduction of benzonitrile, or reductive amination of benzaldehyde. wikipedia.org In the context of dithiocarbamate (B8719985) synthesis, primary amines, such as benzylamine, react with carbon disulfide and alkyl halides to form dithiocarbamates. acs.orgorganic-chemistry.orgorganic-chemistry.orgcapes.gov.br While the specific early synthetic routes to this compound using benzylamine as a direct raw material for the entire structure are not explicitly detailed in the provided search results, benzylamine's role as a fundamental building block in the synthesis of various nitrogen-containing organic compounds, including amines that could be precursors to dithiocarbamates or thiadiazine-2-thiones, is well-established. chemicalbook.comwikipedia.orgnih.gov Its use in early synthetic strategies would align with its general utility as a reactive amine in the formation of C-N and C-S bonds characteristic of these structures.
Advanced Synthetic Approaches and Green Chemistry Principles
More recent synthetic strategies for dithiocarbamates and related structures have focused on improving efficiency, broadening substrate scope, and adhering to green chemistry principles, such as avoiding hazardous solvents and catalysts.
Photocatalytic three-component reactions for dithiocarbamate synthesis relevant to this compound
Visible light-induced photocatalytic three-component reactions have emerged as a mild and efficient approach for the synthesis of dithiocarbamates. rsc.orgx-mol.netrsc.orgthieme-connect.com These reactions typically involve an alkyl halide, carbon disulfide, and an amine, proceeding under mild conditions without the need for traditional catalysts or additives in some cases. rsc.orgx-mol.netrsc.org Sulfonyl dithiocarbamates, for example, have been synthesized within 30 minutes using this method. rsc.orgx-mol.net This photocatalytic approach allows for the simultaneous construction of C-S and C-N bonds in a one-pot reaction. rsc.org The use of visible light, such as a 3W blue LED or even sunlight, as the energy source makes this method remarkably energy-efficient and environmentally friendly. rsc.org While the direct application of this specific photocatalytic method to the synthesis of this compound is not explicitly detailed, the methodology is highly relevant to the synthesis of dithiocarbamate structures that form part of the this compound molecule.
Catalyst-free protocols for dithiocarbamate synthesis
Significant advancements have been made in developing catalyst-free methods for the synthesis of dithiocarbamates. acs.orgorganic-chemistry.orgorganic-chemistry.orgcapes.gov.brscirp.org These straightforward and highly efficient one-pot reactions typically involve the reaction of amines, carbon disulfide, and alkyl halides under solvent-free conditions or in environmentally benign solvents like ethanol (B145695). acs.orgorganic-chemistry.orgcapes.gov.brscirp.org This approach offers mild reaction conditions, high yields, and a broad substrate scope, making it synthetically valuable and suitable for potential large-scale production. acs.orgorganic-chemistry.orgcapes.gov.br The absence of a catalyst and often solvent minimizes waste generation and avoids potential contamination from metal catalysts, aligning well with green chemistry principles. acs.orgorganic-chemistry.orgscirp.org For instance, a catalyst-free and regioselective synthesis of 2-hydroxyalkyl dithiocarbamates has been achieved by reacting amines and carbon disulfide with epoxides in ethanol at room temperature. scirp.org These catalyst-free protocols represent a significant improvement over traditional methods, offering a simpler, greener, and more efficient route to dithiocarbamate structures.
Synthesis of this compound Analogs and Related Thiadiazine-2-thione Derivatives
The synthesis of this compound analogs and related thiadiazine-2-thione derivatives is an active area of research, driven by the potential for diverse biological activities within this class of compounds. Thiadiazine-2-thiones (THTTs) are bioactive heterocycles with reported antibacterial, antifungal, anti-inflammatory, and anticancer properties. thejas.com.pkresearchgate.net
The general synthetic strategy for these derivatives often involves the reaction of primary amines with carbon disulfide, followed by reaction with formaldehyde and a compound containing an active hydrogen, such as an amino acid or a molecule with a hydroxyl group. lew.roresearchgate.net For example, a series of new thiadiazine derivatives, including those with propanoic acid and pentanoic acid moieties, have been synthesized by reacting primary alkyl/aryl amines with CS2, followed by reaction with formaldehyde and amino acids. researchgate.net Another approach involves the one-pot synthesis of thiadiazine thiones by reacting primary amines with CS2, followed by the addition of formaldehyde and a compound like ethanolamine (B43304) or propanolamine (B44665) to introduce hydroxyalkyl substituents. researchgate.net
The synthesis results and spectral data (IR, 1H-NMR) are typically used to characterize these synthesized thiadiazine-2-thione derivatives. lew.ro Research in this area focuses on exploring the impact of different substituents on the thiadiazine-2-thione core structure and their resulting biological activities, including comparisons to known compounds like this compound. lew.rothejas.com.pk
Derivatization at the 3-position of the tetrahydro-2H-1,3,5-thiadiazine-2-thione ring
Derivatization at the 3-position of the tetrahydro-2H-1,3,5-thiadiazine-2-thione ring is a common strategy to synthesize new compounds with potentially altered properties. Studies have reported the synthesis of 3-substituted-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives by reacting dithiocarbamic acid salts, derived from primary amines, with formaldehyde and tranexamic acid. lew.ronih.gov Various substituents, such as phenylethyl, octyl, cyclopropyl, 4-methoxybenzyl, and phenyl groups, have been introduced at the 3-position. lew.ro Another approach involves the synthesis of 3-substituted-5-(4-pyridylcarboxamide)tetrahydro-2H- Current time information in Bangalore, IN.arborpharmchem.commdpi.comthiadiazine-2-thione derivatives starting from isoniazid. mdpi.com The synthesis of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones can be achieved using a one-pot procedure involving primary amines, carbon disulfide, potassium hydroxide, and formaldehyde, followed by the addition of another primary amine or hydroxylamine. turkjps.org Solid-phase synthesis has also been employed to prepare 3-(5-carboxypentyl)-5-substituted tetrahydro-2H-1,3,5-thiadiazin-2-thione derivatives. researchgate.net
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is essential for optimizing reaction conditions and predicting product formation.
Proposed reaction mechanisms for dithiocarbamate formation
The formation of dithiocarbamates, key intermediates in the synthesis of tetrahydro-2H-1,3,5-thiadiazine-2-thiones, typically involves the reaction between a primary or secondary amine and carbon disulfide. nih.govwikipedia.orgmdpi.com The traditional method involves the reaction in the presence of a metal or alkaline salt due to the low stability of the dithiocarbamic acids. nih.gov Primary amines react with carbon disulfide to yield dithiocarbamic acids, which can then be converted to isothiocyanates under certain conditions. wikipedia.org Secondary amines react with carbon disulfide and a base (like sodium hydroxide) to form dithiocarbamate salts. wikipedia.org Aromatic amines react less readily and their dithiocarbamate salts are best prepared under anhydrous conditions with strong bases. baselius.ac.in The mechanism for the formation of dithiocarbamate salts has been investigated, and the rate of formation can be inversely proportional to pH. baselius.ac.in
Spectroscopic elucidation of synthesized this compound derivatives
Spectroscopic methods, such as Infrared (IR), Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), and Mass Spectrometry (MS), are routinely used to confirm the structures of synthesized this compound derivatives. turkjps.orgmedwinpublishers.comlew.ronih.govmdpi.com
IR Spectroscopy: IR spectra can provide information about the functional groups present in the molecule. For tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives, characteristic absorption bands can be observed for C=S stretching, C-H stretching (aromatic and aliphatic), and O-H and C=O stretching if a carboxylic acid group is present. lew.ro
NMR Spectroscopy: NMR spectroscopy is crucial for determining the connectivity and arrangement of atoms in the molecule. ¹H NMR provides information about the different types of protons and their environments, including their chemical shifts and coupling patterns. orgchemboulder.comphysicsandmathstutor.combnmv.ac.inleah4sci.comresearchgate.net ¹³C NMR provides information about the carbon skeleton. physicsandmathstutor.comnih.gov Analysis of chemical shifts, splitting patterns, and integration values helps in assigning signals to specific protons or carbons and confirming the proposed structure. orgchemboulder.comphysicsandmathstutor.combnmv.ac.in
Mass Spectrometry: Mass spectrometry provides the molecular weight of the compound and can give insights into its fragmentation pattern, which further aids in structural confirmation. medwinpublishers.comphysicsandmathstutor.comnih.gov
Studies on synthesized tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives have reported the use of these spectral methods for structural elucidation, confirming the successful synthesis of the target compounds. turkjps.orgmedwinpublishers.comlew.ronih.govmdpi.com
Yield Optimization and Scalability in this compound Synthesis
Yield optimization and scalability are critical aspects of chemical synthesis, particularly for potential pharmaceutical compounds. arborpharmchem.comresolvemass.ca Optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst can significantly improve yield and purity. arborpharmchem.comresolvemass.ca Minimizing by-products is also crucial for increasing efficiency. resolvemass.ca
Scalability ensures that a synthesis process developed on a small scale can be effectively reproduced on a larger scale for practical applications. resolvemass.ca This involves achieving consistent results across different batch sizes. resolvemass.ca Challenges in scalability can include the difficulty of translating small-scale results to large-scale manufacturing. arborpharmchem.com Continuous procedures and automated technologies can help bridge this gap. arborpharmchem.com Ensuring the synthesized product meets stringent purity standards is also vital for scalability, often requiring additional purification steps. resolvemass.ca While general principles of yield optimization and scalability in organic synthesis are well-documented arborpharmchem.comresolvemass.canih.gov, specific details regarding the optimization and large-scale synthesis of this compound itself are not extensively detailed in the provided search results. However, the synthesis of tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives has been reported with fair to good yields using convenient procedures. turkjps.orgresearchgate.net
Pharmacological and Biochemical Investigations of Sulbentine
Antimicrobial Activity Profiling
Studies have evaluated the antimicrobial spectrum of Sulbentine against a range of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.
Evaluation against Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis)
Investigations into the activity of this compound against Gram-positive bacteria have been conducted. In one study, this compound was used as a comparator when evaluating the antibacterial activity of synthesized compounds against Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 lew.ro. While the primary focus of this study was on novel compounds, it provides a reference point for this compound's activity against these organisms. Some synthesized compounds in this study showed potent activity against Staphylococcus aureus (MIC: 31.2 µg/mL) and Enterococcus faecalis (MIC: 62.5 µg/mL) lew.ro.
Evaluation against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
Research indicates that this compound generally exhibits limited or no activity against Gram-negative bacteria such as Escherichia coli ATCC 2592 and Pseudomonas aeruginosa ATCC 27853. In a comparative study, none of the tested novel compounds, nor this compound used as a reference, showed activity against Gram-negative bacteria lew.ro. This suggests that Gram-negative bacteria may possess inherent resistance mechanisms to this compound.
Antifungal Efficacy Against Yeasts and Fungi (e.g., Candida albicans, Candida parapsilosis)
This compound is recognized primarily as an antifungal agent iiab.mewikipedia.org. Its efficacy against various fungal species, including Candida albicans and Candida parapsilosis, has been investigated. In a study comparing the antifungal activity of synthesized compounds, this compound was active against Candida parapsilosis ATCC 90018 with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL lew.ro. Some synthesized compounds in the same study demonstrated more potent antifungal activity against Candida parapsilosis (MIC: 7.8 µg/mL) lew.ro. Against Candida albicans ATCC 10231, some compounds showed activity similar to this compound (MIC: 15.62 µg/mL), while another compound had less activity lew.ro.
Comparative studies with established antimicrobial agents (e.g., ciprofloxacin (B1669076), fluconazole)
Comparative studies have assessed the activity of this compound alongside established antimicrobial agents like ciprofloxacin and fluconazole (B54011). These comparisons help to contextualize this compound's potency. In a study evaluating novel compounds, their antibacterial and antifungal activities were compared to this compound, ciprofloxacin, and fluconazole lew.ro. Ciprofloxacin is a fluoroquinolone antibiotic known to inhibit bacterial DNA gyrase and topoisomerase IV, active against both Gram-positive and Gram-negative bacteria wikipedia.orgfishersci.cafishersci.nonih.gov. Fluconazole is a triazole antifungal that inhibits fungal cytochrome P450 enzyme 14α-demethylase, essential for ergosterol (B1671047) synthesis in fungal cell membranes, and is used against various fungal infections, including Candida species wikipedia.orgfishersci.camims.comfishersci.casuprabank.org. The comparative study indicated that while some novel compounds showed more potent activity against certain organisms than this compound, the established agents like ciprofloxacin and fluconazole have broader or more potent activity against their respective target microbes lew.ro. For instance, ciprofloxacin was found to inhibit the growth of all tested bacteria except Salmonella typhi in one study, while fluconazole showed significant susceptibility against Candida albicans researchgate.net.
Below is a summary of some comparative antimicrobial activity data:
| Microorganism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) | Source |
| Staphylococcus aureus | - | Varied nih.gov | - | lew.ro |
| Enterococcus faecalis | - | - | - | lew.ro |
| Escherichia coli | No activity lew.ro | Varied nih.gov | - | lew.ro |
| Pseudomonas aeruginosa | No activity lew.ro | Varied nih.gov | - | lew.ro |
| Candida albicans | Similar to some compounds lew.ro | - | Susceptible researchgate.net | lew.ro |
| Candida parapsilosis | 125 lew.ro | - | Inhibited nih.gov | lew.ro |
Mechanism of Action Studies
The mechanism by which this compound exerts its antimicrobial effects is an area of investigation, with insights drawn from the properties of the dithiocarbamate (B8719985) functional group it contains.
Insights from dithiocarbamate pharmacophore research
This compound possesses a dithiocarbamate moiety researchgate.netsci-hub.se. Dithiocarbamates are a class of organosulfur chemicals known for their broad-spectrum activity against various plant pathogens, including fungi and bacteria nih.gov. They are characterized by their ability to inhibit metal-dependent and sulfhydryl enzyme systems in microorganisms taylorandfrancis.comepa.gov. This multi-site mode of action can interfere with various essential biological processes within the microbial cell taylorandfrancis.com. While the specific, detailed mechanism of action for this compound itself is still being elucidated researchgate.net, its dithiocarbamate structure suggests that it likely acts by interacting with crucial enzymatic systems within susceptible fungi and potentially bacteria, disrupting their normal function and leading to growth inhibition or cell death. Dithiocarbamates are also known for their capability of forming metal-complexes, which can contribute to their enzyme inhibitory activity sci-hub.se.
Interaction with biological targets and pathways
While specific detailed information on this compound's direct interaction with biological targets and pathways is limited in the provided search results, its classification as an antifungal agent suggests its mechanism of action involves interfering with essential processes in fungal cells. Dithiocarbamates, the chemical class to which this compound belongs, are known to possess diverse biological activities, including antifungal properties. researchgate.netrsc.org Research into other compounds with antimicrobial activity highlights various potential targets and pathways in pathogenic organisms, such as the disruption of cell walls or membranes, interference with replication processes, and the inhibition of key enzymes. iastate.edumdpi.comnih.gov Some studies on different antimicrobial compounds explore interactions with specific enzymes like beta-lactamase or interference with bacterial growth kinetics. pensoft.netmdpi.com The broad biological activities observed in dithiocarbamates suggest that this compound's effects likely stem from interactions with one or more crucial biological components or pathways within the target fungi.
Impact on cellular processes in pathogenic organisms
This compound's antifungal activity indicates that it impacts cellular processes vital for the survival and proliferation of pathogenic fungi. Antifungal agents typically exert their effects by disrupting fungal cell wall or membrane integrity, inhibiting ergosterol synthesis (a key component of fungal cell membranes), or interfering with metabolic pathways and nucleic acid synthesis. iastate.edu Studies on other antimicrobial compounds demonstrate impacts on cellular processes such as membrane perforation, inhibition of bacterial growth kinetics, and interference with virulence factors that affect a broad range of cellular processes in pathogens. mdpi.commdpi.com Given this compound's use as an antifungal, it is expected to interfere with analogous critical cellular functions in the targeted fungal organisms.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure influence its biological activity. wikipedia.orgcollaborativedrug.comgardp.org This involves systematically altering parts of the molecule and evaluating the resulting changes in efficacy or potency. wikipedia.orggardp.org
Influence of substituent groups on antimicrobial efficacy
The influence of substituent groups on the antimicrobial efficacy of compounds is a well-established area of SAR research. Studies on various classes of antimicrobial agents, such as thiosemicarbazide (B42300) derivatives and sulfenimines, demonstrate that the nature and position of substituents can significantly impact activity against different microorganisms. mdpi.comnih.gov For instance, the introduction of fluorine-containing groups can enhance membrane permeability and increase resistance to biodegradation in some antimicrobials. nih.gov Similarly, varying substituent patterns in antibacterial polymers can lead to changes in antibacterial activity and selectivity. nih.gov While specific detailed SAR studies on this compound itself regarding substituent influence on antimicrobial efficacy are not extensively detailed in the provided results, the general principles of SAR suggest that modifications to the phenylmethyl or the thiadiazinane-2-thione core of this compound would likely alter its antifungal potency and spectrum.
Correlations between chemical modifications and biological activity
Correlations between chemical modifications and biological activity are the core outcome of SAR studies. By observing how changes in structure affect activity, researchers can deduce which functional groups or structural features are crucial for the desired biological effect. wikipedia.orgcollaborativedrug.com This allows for the rational design of analogs with improved potency, selectivity, or other desirable properties. wikipedia.orggardp.org Examples from other compound classes show that even subtle changes, such as the length of alkyl chains or the position of substituents, can lead to significant variations in antibacterial or antifungal activity. mdpi.commdpi.com The presence of certain groups, like nitrobenzylidene substituents in some sulfenimines, can abrogate antimicrobial activity. nih.gov Applying these principles to this compound, systematic chemical modifications would be expected to reveal specific structural determinants of its antifungal action and potentially lead to the development of more effective derivatives.
Emerging Pharmacological Applications and Repurposing Research
Repurposing existing drugs for new therapeutic applications is a significant area of research. This compound, primarily known as an antifungal, has been explored for other potential pharmacological activities.
Antiviral screening against SARS-CoV-2
In the context of the COVID-19 pandemic, high-throughput screening of existing drug libraries, including FDA-approved compounds and bioactive molecules, has been conducted to identify potential antiviral agents against SARS-CoV-2. biorxiv.orgfrontiersin.org this compound was included in at least one such screening effort. biorxiv.org These screenings typically assess the ability of compounds to inhibit viral-induced cytopathic effect or reduce viral load in cell culture models. biorxiv.orgfrontiersin.org While the initial screening might identify potential hits, further validation and characterization are required to confirm direct antiviral activity and elucidate the mechanism of action. biorxiv.org The inclusion of this compound in such screenings highlights an emerging area of research into its potential beyond its established antifungal use.
Antiparasitic activity, including against Schistosoma mansoni
Research has explored the antiparasitic potential of various compounds, including investigations that may provide context for the types of activities studied for agents like this compound. While direct detailed studies specifically on this compound's activity against Schistosoma mansoni were not prominently found in the immediate search results, related research provides insights into the methods and focus areas in antischistosomal drug discovery.
Studies investigating potential antischistosomal compounds often employ in vitro screening methods against different life stages of Schistosoma mansoni, such as schistosomula and adult worms. For instance, a study screened a library of FDA-approved compounds against S. mansoni schistosomula and adult worms to identify potential new drug leads. nih.govresearchgate.net This research identified compounds with activity against both stages, highlighting the ongoing effort to find alternatives to the current standard treatment, praziquantel, due to concerns about drug resistance. nih.govmdpi.commdpi.com
Another area of research involves targeting essential enzymes in the parasite, such as carbonic anhydrase (CA) from Schistosoma mansoni (SmCA). nih.gov Inhibition of SmCA has been proposed as a potential strategy for anti-schistosomiasis drug development, as suppressing the SmCA gene in schistosomes has been shown to impair their ability to establish infection in mice. nih.gov Investigations into sulfonamide compounds as SmCA inhibitors have shown varying degrees of potency. nih.gov
While the provided search results classify this compound primarily as an antifungal used topically wikipedia.orgnih.goviiab.medrugbank.com, the broader context of antiparasitic research, particularly against Schistosoma mansoni, involves screening diverse compound libraries and targeting essential parasite pathways. Future research may further elucidate any specific activities of this compound or its derivatives within this domain.
Exploration in other therapeutic areas
This compound is primarily recognized for its antifungal properties and its classification as a topical antimycotic agent. wikipedia.orgnih.goviiab.medrugbank.com Its use in dermatological applications is indicated by its ATC code. wikipedia.orgnih.goviiab.medrugbank.com
Beyond its established antifungal use, the exploration of this compound in other therapeutic areas is less extensively documented in the immediate search results. However, related research provides a perspective on how compounds are investigated for new applications. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, is a strategy employed in various fields, including the search for antiparasitic agents. nih.govresearchgate.net
The development of drug delivery systems, such as transungual delivery for nail infections, represents another area where the properties of antifungal compounds like this compound are relevant. Research into the permeability of nail tissue and the effectiveness of different formulations highlights the challenges and approaches in ensuring sufficient bioavailability of active compounds at the target site. researchgate.net
Advanced Analytical and Spectroscopic Characterization in Sulbentine Research
Chromatographic and Spectroscopic Methods for Purity and Identity Confirmation
Chromatographic and spectroscopic methods are fundamental in the analysis of chemical compounds like Sulbentine, serving to confirm their identity and assess their purity. moravek.comresearchgate.netlcms.cz These techniques enable the separation of the target compound from impurities and the acquisition of characteristic data that serve as a molecular fingerprint.
Various spectroscopic data for this compound are available, contributing to its identification and characterization. These include 1D NMR spectra, specifically ¹³C NMR, which provides insights into the carbon framework of the molecule. nih.gov Mass spectrometry, such as GC-MS, is employed to determine the molecular weight and fragmentation pattern, aiding in structural elucidation and the detection of impurities. nih.gov UV-Vis spectroscopy yields information about the electronic transitions within the molecule, particularly useful for detecting conjugated systems. nih.gov Furthermore, IR spectroscopy, often using techniques like KBr wafer, provides data on the vibrational modes of functional groups present in this compound. nih.gov
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are widely used in the pharmaceutical industry for purity analysis and impurity monitoring. lcms.czchromatographyonline.com The separation achieved by chromatography allows for the isolation and subsequent analysis of individual components within a sample. The coupling of chromatographic techniques with spectroscopic detectors, such as LC-MS and LC-NMR, is a powerful approach for the identification and characterization of compounds and their degradation products. chromatographyonline.comresearchgate.net For instance, LC-MS has been utilized to identify photodegradation products of this compound, including benzylisothiocyanate. researchgate.net
Crystallographic Analysis of this compound and its Congeners
Crystallographic analysis, particularly single crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms within a molecule and its crystal lattice. This technique is invaluable for confirming molecular structure, determining bond lengths and angles, and understanding intermolecular interactions. While specific detailed crystallographic data for this compound itself were not extensively found in the search results, crystallography is a standard technique used in the characterization of organic compounds, including related dithiocarbamate (B8719985) complexes. researchgate.netresearchgate.net Studies on other compounds within the dithiocarbamate class have utilized techniques such as Hirshfeld surface analysis and fingerprint analysis to investigate intermolecular interactions and molecular shape within crystal structures. researchgate.net The application of these methods to this compound and its structural congeners would provide crucial insights into their solid-state properties and potential for polymorphism.
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling techniques play a significant role in understanding the behavior and properties of molecules at an atomic level. These methods can complement experimental data and provide theoretical insights into molecular structure, dynamics, and interactions.
Conformational analysis and energy landscapes
Molecular docking and ligand-receptor interactions
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a macromolecular target (receptor) and to estimate the strength of the resulting complex. mdpi.comopenaccessjournals.comnih.gov This method is widely used in drug discovery to understand ligand-receptor interactions and identify potential drug candidates. mdpi.comopenaccessjournals.com The process involves exploring different ligand conformations and orientations within the receptor's binding site and evaluating the interaction energy using scoring functions. openaccessjournals.comnih.gov While molecular docking is a general tool in the study of ligand-receptor interactions mdpi.comopenaccessjournals.comnih.gov, specific detailed studies on the molecular docking of this compound with biological targets were not prominently featured in the search results. However, given that this compound is described as an antifungal agent chemsrc.comwikipedia.orghodoodo.comarctomsci.com, molecular docking could be applied to investigate its potential interactions with enzymes or other molecular targets in fungi to elucidate its mechanism of action at a molecular level. mdpi.comopenaccessjournals.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. This approach allows for the prediction of the activity of new or untested compounds based on their molecular descriptors. QSAR models can help in identifying key structural features responsible for activity and in designing more potent or selective compounds.
This compound has been included in QSAR studies, although the specific biological activity being modeled varies. In one instance, this compound was found to be "inactive" in a binary classification QSAR model developed for predicting androgen receptor agonists, antagonists, and binders. qsardb.org Another study on the application of linear discriminant analysis (LDA) in QSAR for virtual screening of antichagasic drugs included this compound in a table of compounds with a calculated probability class, suggesting its evaluation within this model. unlp.edu.ar Furthermore, this compound's activity has been compared to other antifungals in the context of QSAR studies on related compounds, such as ciclopirox (B875) derivatives. researchgate.netresearchgate.net These examples demonstrate the application of QSAR methodologies in evaluating and comparing the potential biological activities of this compound within broader sets of compounds.
Pharmacokinetics and Biotransformation of Sulbentine
Absorption and Distribution Studies in Biological Systems
Metabolic Pathways and Metabolite Identification
Detailed information concerning the metabolic pathways of Sulbentine and the identification of its specific metabolites in biological systems is not extensively documented in the available literature. While biotransformation is a common process for xenobiotics in the body, the specific enzymatic reactions or resulting metabolic products of this compound have not been identified in the consulted search results pertaining to biological systems. The broad concept of drug biotransformation, often involving enzymes like cytochrome P450, is a general principle, but its specific application to this compound's metabolism is not detailed. google.comfrontiersin.org
Elimination and Excretion Profiles
Prodrug Strategies and Enhanced Bioavailability
The concept of employing prodrug strategies to enhance the bioavailability and improve the pharmacokinetic properties of pharmaceutical compounds is a recognized approach in drug development. nih.govnih.govpharmacologycanada.org Prodrugs are designed to be initially inactive or minimally active compounds that undergo biotransformation within the body to release the active drug, potentially overcoming limitations such as poor solubility or permeability that can affect absorption and bioavailability. nih.govpharmacologycanada.org
While the general principles and benefits of prodrug design, including improved solubility, enhanced permeability, and targeted delivery, are well-established nih.gov, specific details on applied prodrug strategies for this compound or documented evidence of enhanced bioavailability through such methods for this particular compound are limited in the consulted sources. This compound has been mentioned in lists of compounds that could potentially be considered for derivatization with a prodrug moiety to achieve better bioavailability googleapis.com, but detailed research findings or data tables demonstrating the successful implementation and outcomes of specific prodrug strategies for this compound were not found.
Toxicological and Safety Pharmacology Considerations for Sulbentine
In Vitro Cytotoxicity Assessments
In vitro cytotoxicity assessments are commonly used to evaluate the potential of a compound to cause damage to cells. These studies often employ cell proliferation assays, such as the MTT assay, to measure cell viability after exposure to the compound pensoft.net. While the provided search results mention in vitro studies in the context of evaluating fungicidal action and potential antiviral activity of Sulbentine wikipedia.orgbiorxiv.org, specific detailed data on its in vitro cytotoxicity against mammalian cells were not extensively found within the search snippets. One search result mentions that cytotoxicity of compounds can be evaluated in vitro googleapis.com. Another study evaluated the in vitro cytotoxicity of novel sulfonyl hydrazone derivatives against cancer cell lines using the MTT assay, providing IC50 values for those compounds mdpi.com. While this illustrates the methodology, it does not provide specific cytotoxicity data for this compound itself.
In Vivo Acute and Chronic Toxicity Studies
In vivo toxicity studies in animals are conducted to determine the adverse effects of a substance after acute (single administration) or chronic (repeated administration over a prolonged period) exposure erbc-group.com. Acute toxicity tests help identify short-term hazardous effects, while chronic studies assess effects from longer-term exposure .
According to one source, an acute toxicity data point for this compound shows a lowest published lethal dose (LDLo) of >500 mg/kg via the intraperitoneal route in rodents (rats) chemsrc.com. The toxic effects reported were limited to details of the lethal dose value chemsrc.com.
A summary of the available acute toxicity data is presented in the table below:
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |
| Acute Toxicity | Intraperitoneal | Rodent - rat | >500 mg/kg LDLo | Details of toxic effects not reported other than lethal dose value | chemsrc.com |
Genotoxicity and Mutagenicity Evaluations
Genotoxicity and mutagenicity evaluations are crucial to assess the potential of a compound to damage genetic material or induce mutations. These studies are a basic component of chemical risk assessment to identify substances that could cause heritable damage or act as potential genotoxic carcinogens europa.eu.
One search result indicates that this compound has been reported to be genotoxic to mammalian cells, but it also notes that more studies are required to clarify this finding biocat.combiocat.com. The reference cited for this finding is a study published in Environmental Toxicology and Pharmacology in 1997 biocat.combiocat.com.
Another search result mentions this compound in a list of topical antimycotic drugs that have been shown to be light sensitive, but this is in the context of environmental fate rather than direct genotoxicity assessment rsc.org.
While the indication of genotoxicity in mammalian cells exists, the provided information suggests the need for further research in this area biocat.combiocat.com.
Immunological Responses and Hypersensitivity Reactions
Assessing immunological responses and hypersensitivity reactions is important to understand if a compound can trigger an immune system-mediated adverse reaction. Hypersensitivity reactions can range from immediate, IgE-mediated responses to delayed, T-cell-mediated reactions nih.govnih.gov.
This compound is listed as an antifungal agent nih.govwikipedia.org and is sometimes grouped with other dermatological agents drugbank.com. While some antifungal agents, particularly sulfonamides, are known to cause allergic reactions in sensitive individuals nih.govnih.govcymitquimica.com, this compound is not a sulfonamide antimicrobial in the same class as those commonly associated with widespread sulfonamide allergies nih.govnih.gov.
One search result mentions this compound in a list of drugs that have been reported to cause contact allergy/allergic contact dermatitis lww.com. This suggests a potential for localized immune responses upon dermal exposure.
Another source mentions sulfonamide allergies and hypersensitivity reactions, detailing the mechanisms and manifestations, but it primarily focuses on sulfonamide antimicrobials and notes that cross-reactivity is unlikely with sulfonamide non-antimicrobials nih.govnih.gov. While this compound contains sulfur, its chemical structure is different from the sulfonamide antimicrobials discussed in detail in that context.
The potential for immunological responses and hypersensitivity reactions to this compound appears to be primarily linked to contact allergy based on the available snippets lww.com.
Drug Delivery Systems and Formulations for Sulbentine
Topical Delivery Systems for Dermatological Applications
Topical administration is often preferred for treating nail and skin fungal infections due to its potential to deliver the drug directly to the affected area, thereby minimizing systemic exposure and associated side effects researchgate.netucl.ac.uk. However, achieving sufficient drug concentration at the infection site within or beneath the nail remains a key challenge .
Nail lacquer formulations and transungual delivery
Nail lacquers have emerged as a relevant topical drug delivery system for treating nail mycoses researchgate.net. These formulations, similar in composition to cosmetic nail varnishes but lacking colorants and certain other additives, form a water-insoluble polymer film on the nail plate upon solvent evaporation ucl.ac.uk. This film acts as a drug reservoir, facilitating the gradual release and penetration of the antifungal agent into the nail, a process known as transungual delivery researchgate.netucl.ac.uk.
Sulbentine was reportedly used in one of the earliest drug-containing nail varnishes for treating nail mycoses, utilizing nitrocellulose as the film-forming polymer researchgate.netucl.ac.uk. While this represented an early attempt at transungual delivery for this compound, it was not universally successful, reportedly only effectively treating mild nail mycoses, potentially due to poor drug bioavailability within the nail plate researchgate.netucl.ac.uk.
Nail lacquer formulations typically consist of solvents, a film-forming polymer, resins for adhesion and luster, plasticizers for flexibility and durability, and the active drug researchgate.netucl.ac.uk. The film formed after application creates a high diffusion gradient, promoting drug permeation into the nail plate ucl.ac.uk. Additionally, the occlusive nature of the film can lead to hyperhydration of the upper nail layers, potentially further assisting drug diffusion ucl.ac.uk.
Formulation challenges for optimal drug bioavailability
Despite the advantages of topical delivery via nail lacquers, several formulation challenges exist for achieving optimal drug bioavailability, particularly for drugs like this compound that may have limited permeability through the nail plate researchgate.net. The highly keratinized and hydrophilic nature of the nail obstructs drug absorption journalajrid.com.
Key challenges include ensuring sufficient drug release from the lacquer film and effective penetration through the dense keratin (B1170402) network of the nail plate to reach fungicidal concentrations at the site of infection researchgate.netucl.ac.uk. Poor drug bioavailability in the nail plate was identified as a potential reason for the limited success of early this compound nail lacquer formulations in treating more severe infections researchgate.netucl.ac.uk.
Formulation scientists explore various strategies to overcome these barriers, including the use of penetration enhancers to weaken the nail's integrity and increase drug flux, and optimizing the composition of the lacquer, such as the choice of film-forming polymer and solvents researchgate.netgoogle.comgoogle.com. The goal is to design formulations that provide adequate drug solubility, maintain drug stability, and facilitate sustained release and permeation into the nail google.comgoogle.comcontractpharma.com.
Advanced Delivery Technologies
To address the limitations of conventional topical formulations and improve the delivery and bioavailability of drugs like this compound, advanced delivery technologies are being investigated.
Nanoparticle-based delivery of this compound
Nanoparticle-based delivery systems offer potential advantages for improving the permeation and targeting of antifungal agents. Nanoparticles can enhance the solubility of poorly water-soluble drugs and facilitate their transport across biological barriers, including the nail plate journalajrid.commdpi.comimrpress.com.
While specific research on nanoparticle-based delivery of this compound was not extensively detailed in the search results, the application of nanoparticle technology for delivering other antifungal agents to the nail and skin has been explored mdpi.com. For instance, solid lipid nanoparticles (SLNs) have shown promise for the topical delivery of hydrophobic drugs, demonstrating enhanced antifungal activity and improved skin permeation in studies with other compounds mdpi.comnih.gov. These systems can provide sustained release and help maintain effective drug concentrations at the target site mdpi.com. The potential benefits of nanoparticle-based delivery for this compound would likely include enhanced penetration through the nail, improved drug localization at the infection site, and potentially reduced application frequency.
Polymeric and lipid-based formulations
Polymeric and lipid-based formulations represent other advanced strategies for drug delivery. Polymeric agents can be incorporated into formulations to act as film-formers, gelling agents, or bioadhesive agents, influencing drug release and adherence to the application site google.comgoogleapis.comgoogle.com. Water-insoluble or water-permeable polymers are often used in topical and film-forming formulations to control drug release googleapis.comgoogle.com.
Lipid-based formulations (LBFs), including self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and self-nanoemulsifying drug delivery systems (SNEDDS), are widely used to improve the solubility and bioavailability of poorly water-soluble drugs mdpi.comnih.govgattefosse.comamericanpharmaceuticalreview.compharmtech.comdiva-portal.orgdrug-dev.com. These systems typically consist of lipids, surfactants, and sometimes co-solvents, forming emulsions or micro/nanoemulsions upon contact with aqueous media mdpi.comgattefosse.comamericanpharmaceuticalreview.comdiva-portal.orgdrug-dev.com. LBFs can enhance drug solubilization and facilitate absorption by exploiting the body's lipid digestion and absorption pathways pharmtech.comdrug-dev.com.
While the search results did not provide specific details on polymeric or lipid-based formulations developed explicitly for this compound, these technologies hold potential for improving its delivery, particularly for topical applications where enhanced permeation and bioavailability are desired. Lipid nanoparticles, a type of lipid-based formulation, are being explored for various drug delivery applications, including the delivery of antifungal agents mdpi.comsyvento.com.
Future Directions and Research Opportunities for Sulbentine
Development of Novel Sulbentine Derivatives with Enhanced Potency and Selectivity
The development of novel derivatives of existing therapeutic compounds is a key strategy in medicinal chemistry to improve efficacy, reduce toxicity, and overcome resistance mechanisms. Given that this compound is a sulfur-containing heterocyclic compound , a class known for diverse biological activities including antifungal properties researchgate.net, there is potential to synthesize and evaluate new this compound analogs. Research into the synthesis of heterocyclic compounds, including those containing sulfur, is an active area, with studies exploring various synthetic approaches and evaluating the biological activities of the resulting derivatives. nih.govimpactfactor.org For instance, studies on benzimidazole-sulfonyl derivatives, another class of sulfur-containing compounds, have shown promising antibacterial and antifungal activities, suggesting that structural modifications around a core scaffold can lead to compounds with enhanced potency. researchgate.netresearchgate.net Future research could focus on rational drug design approaches, utilizing structure-activity relationship (SAR) studies based on this compound's mechanism of action to synthesize derivatives with improved binding affinity to fungal targets or altered pharmacokinetic properties for better tissue penetration. impactfactor.org
Combination Therapies Involving this compound
Combination therapy is a widely used strategy in treating infectious diseases to achieve broader spectrum coverage, enhance antifungal effects through synergy, minimize the risk of resistance development, and potentially decrease toxicity by allowing lower doses of individual agents. davidmoore.org.ukmdpi.com While information specifically on this compound combination therapies in published research is limited in the provided search results, the principle of combining antifungals with different mechanisms of action is well-established in the treatment of fungal infections like onychomycosis. davidmoore.org.ukresearchgate.net Studies have investigated combinations of other antifungals, such as terbinafine (B446) with amorolfine (B1665469) or ciclopirox (B875), demonstrating additive or synergistic effects against pathogenic fungi. researchgate.net Exploring combinations of this compound with other classes of antifungal agents, or even with non-antifungal compounds that could enhance its activity or penetration, represents a promising area for future research. Mathematical modeling and networking methods can be valuable tools in predicting the outcomes of drug combinations and identifying potentially synergistic interactions. mdpi.com
Exploration of Resistance Mechanisms and Strategies to Counter Them
Resistance to antifungal agents is a significant challenge in treating fungal infections. Understanding the mechanisms by which fungi develop resistance to this compound is crucial for maintaining its effectiveness and developing strategies to overcome or prevent resistance. While the provided search results discuss sulfonamide resistance mechanisms in bacteria, which primarily involve alterations in the dihydropteroate (B1496061) synthase (DHPS) enzyme nih.gov, specific resistance mechanisms related to this compound as an azole antifungal were not detailed. Azole resistance in fungi can involve various mechanisms, including alterations in the target enzyme (e.g., lanosterol (B1674476) 14α-demethylase), efflux pumps, or bypass pathways. Future research should focus on identifying the specific mechanisms of resistance to this compound in relevant fungal pathogens. This could involve genomic and proteomic studies of resistant fungal isolates. Once mechanisms are understood, strategies to counter resistance could include the development of new derivatives less susceptible to these mechanisms, the use of combination therapies that target multiple pathways, or the development of adjunct therapies that inhibit resistance mechanisms. davidmoore.org.uk
Applications in Emerging Infectious Diseases
Emerging infectious diseases, including novel fungal and potentially other microbial infections, pose a continuous threat to global health. nih.gov While this compound is primarily known as an antifungal agent medchemexpress.com, some broader discussions in the search results mention its potential relevance in the context of infectious diseases caused by fungi, bacteria, or some viruses. googleapis.com The review of medicinally important heterocyclic compounds, a class that includes this compound, highlights their diverse biological activities, including antibacterial and antiviral properties. Given the urgent need for new therapeutic agents against emerging pathogens nih.gov, investigating the activity of this compound and its derivatives against a wider range of infectious agents, beyond its established antifungal uses, could reveal novel applications. This could involve in vitro screening against panels of emerging bacteria, viruses, or other relevant microorganisms, followed by in vivo studies if promising activity is observed.
Translational Research and Clinical Development Pathways
Translational research is essential to bridge the gap between basic scientific discoveries and clinical applications. For this compound, which has been noted as a small molecule drug with a maximum clinical trial phase of II nih.gov, future directions involve advancing it through the remaining stages of clinical development if warranted by preclinical and early clinical data. The drug discovery and development pipeline is a multi-step process, including target identification, validation, hit identification, lead optimization, preclinical studies, and clinical trials. researchgate.net Navigating the clinical development pathway requires rigorous study design, regulatory submissions, and evaluation of efficacy and safety in human populations. researchgate.net While safety and adverse effect profiles are outside the scope of this article, successful translational research would involve demonstrating a favorable risk-benefit profile for specific indications. Future efforts would focus on well-designed clinical trials to confirm efficacy, determine optimal dosing regimens (though dosage information is excluded here), and assess long-term outcomes for potential approval and wider clinical use. researchgate.net The potential for this compound in treating conditions like dermal mycoses and pityriasis has been indicated drugcentral.org, suggesting possible pathways for clinical investigation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
